3-Acetyl-1-methoxypyridin-1-ium perchlorate
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Overview
Description
3-Acetyl-1-methoxypyridin-1-ium perchlorate is a chemical compound that belongs to the class of pyridinium salts. Pyridinium salts are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by the presence of an acetyl group and a methoxy group attached to the pyridinium ring, along with a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-methoxypyridin-1-ium perchlorate typically involves the reaction of 3-acetylpyridine with methanol in the presence of a strong acid, such as perchloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the perchlorate anion. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-methoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Scientific Research Applications
3-Acetyl-1-methoxypyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium salts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of materials with specific properties, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-methoxypyridin-1-ium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-1-methylpyrrole: Similar in structure but lacks the methoxy group.
1-Acetyl-3-methylpiperidine: Contains a piperidine ring instead of a pyridinium ring.
Pyridinium perchlorate: Lacks the acetyl and methoxy groups.
Uniqueness
3-Acetyl-1-methoxypyridin-1-ium perchlorate is unique due to the presence of both acetyl and methoxy groups on the pyridinium ring, which imparts specific chemical and biological properties
Properties
CAS No. |
76856-85-4 |
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Molecular Formula |
C8H10ClNO6 |
Molecular Weight |
251.62 g/mol |
IUPAC Name |
1-(1-methoxypyridin-1-ium-3-yl)ethanone;perchlorate |
InChI |
InChI=1S/C8H10NO2.ClHO4/c1-7(10)8-4-3-5-9(6-8)11-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PIYLCECVBPMNJI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C1=C[N+](=CC=C1)OC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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